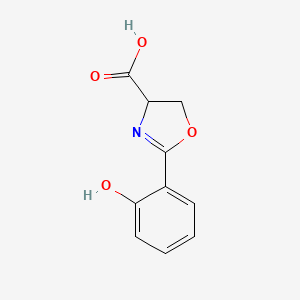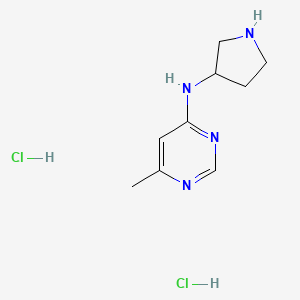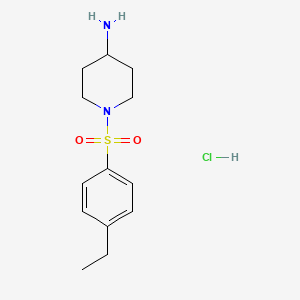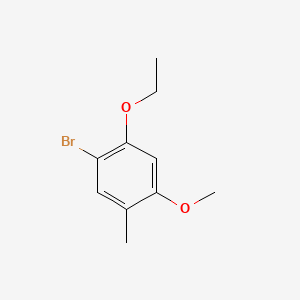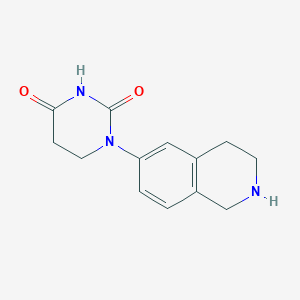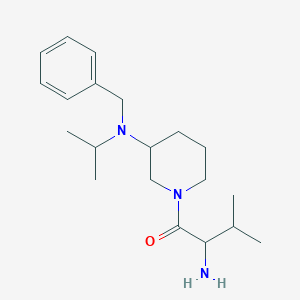![molecular formula C41H57N13O8 B14777317 (2S)-2-[(2S)-2-{2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-acetamido-3-(1H-imidazol-4-yl)propanamido]-3-(1H-indol-3-yl)propanamido]propanamido]-3-methylbutanamido]acetamido}-3-(1H-imidazol-4-yl)propanamido]-4-methylpentanamide](/img/structure/B14777317.png)
(2S)-2-[(2S)-2-{2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-acetamido-3-(1H-imidazol-4-yl)propanamido]-3-(1H-indol-3-yl)propanamido]propanamido]-3-methylbutanamido]acetamido}-3-(1H-imidazol-4-yl)propanamido]-4-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2” is a synthetic peptide composed of the amino acids histidine, tryptophan, alanine, valine, glycine, histidine, and leucine. This peptide sequence is often used in biochemical research due to its specific properties and interactions with biological molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2” typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The peptide chain is elongated by reacting the carboxyl group of the incoming amino acid with the amino group of the growing peptide chain. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
In an industrial setting, the production of “Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2” follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is crucial for purifying the final product to ensure its quality and purity .
化学反応の分析
Types of Reactions
“Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2” can undergo various chemical reactions, including:
Oxidation: The tryptophan and histidine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
科学的研究の応用
“Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2” has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and sensors.
作用機序
The mechanism of action of “Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2” involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
類似化合物との比較
Similar Compounds
Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: Another synthetic peptide with a different sequence but similar applications.
Ac-His-Trp-Ala-Val-Gly-His-Leu-OH: A similar peptide without the amide group at the C-terminus.
Uniqueness
“Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2” is unique due to its specific sequence, which imparts distinct biochemical properties and interactions. Its ability to form stable secondary structures and interact with specific molecular targets makes it valuable in various research fields .
特性
分子式 |
C41H57N13O8 |
|---|---|
分子量 |
860.0 g/mol |
IUPAC名 |
2-[[2-[[2-[[2-[2-[[2-[[2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C41H57N13O8/c1-21(2)11-30(36(42)57)52-40(61)33(14-27-17-44-20-48-27)51-34(56)18-46-41(62)35(22(3)4)54-37(58)23(5)49-38(59)31(12-25-15-45-29-10-8-7-9-28(25)29)53-39(60)32(50-24(6)55)13-26-16-43-19-47-26/h7-10,15-17,19-23,30-33,35,45H,11-14,18H2,1-6H3,(H2,42,57)(H,43,47)(H,44,48)(H,46,62)(H,49,59)(H,50,55)(H,51,56)(H,52,61)(H,53,60)(H,54,58) |
InChIキー |
XCVHLSJGMXJXLL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


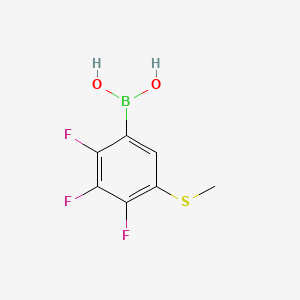
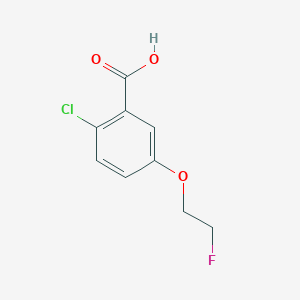
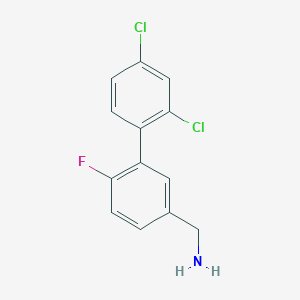
![2-(2-pyridyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14777256.png)

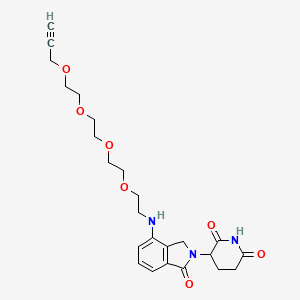
![Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate](/img/structure/B14777291.png)

